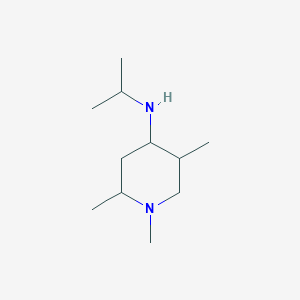

1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC17783749

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H24N2 |

|---|---|

| Molecular Weight | 184.32 g/mol |

| IUPAC Name | 1,2,5-trimethyl-N-propan-2-ylpiperidin-4-amine |

| Standard InChI | InChI=1S/C11H24N2/c1-8(2)12-11-6-10(4)13(5)7-9(11)3/h8-12H,6-7H2,1-5H3 |

| Standard InChI Key | LDYUEKKZBOXMCU-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C(CN1C)C)NC(C)C |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, 1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine, reflects its stereoelectronic configuration. The piperidine ring adopts a chair conformation, with methyl groups at C1, C2, and C5 inducing steric strain that influences reactivity. The isopropylamine group at C4 introduces a chiral center, though commercial samples are typically racemic unless specified .

The SMILES notation CC(C)NC1CC(C)N(C)CC1C encodes this structure, highlighting the branching pattern . Computational models predict a dipole moment of 2.1–2.3 D due to the amine group’s electron-rich nature and the alkyl substituents’ electron-donating effects.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: ESI-MS shows a base peak at m/z 184.33 [M+H]⁺, with fragmentation patterns indicating cleavage at the C4-N bond .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis typically proceeds via reductive amination of 1,2,5-trimethylpiperidin-4-one (CAS 7516-33-8), a ketone precursor, with isopropylamine under catalytic hydrogenation conditions . Alternative routes involve:

-

Mannich Reaction: Condensation of formaldehyde, methylamine, and 4-isopropylaminopiperidine in acidic media .

-

Grignard Addition: Reaction of 4-nitro-1,2,5-trimethylpiperidine with isopropylmagnesium bromide, followed by nitro group reduction .

A representative procedure from patent literature involves refluxing 1,2,5-trimethylpiperidin-4-one (5.0 g, 35.4 mmol) with isopropylamine (3.2 g, 54.1 mmol) and sodium cyanoborohydride in methanol at 60°C for 24 hours. Purification via flash chromatography (CH₂Cl₂:NH₃/MeOH = 100:1) yields the product as a pale-yellow oil (82% yield) .

Industrial-Scale Production

| Parameter | Value |

|---|---|

| Batch Size | 50–100 kg |

| Solvent | Methanol/Water (3:1) |

| Catalyst | Raney Nickel (5% w/w) |

| Temperature | 50–60°C |

| Pressure | 3–5 bar H₂ |

| Purity Post-Column | ≥97% |

Physicochemical Properties

Thermodynamic Data

The compound exhibits high solubility in polar aprotic solvents (e.g., 228 mg/mL in DMSO) but limited aqueous solubility (4.7 mg/mL at pH 7.4) .

Functional Applications

Pharmaceutical Intermediate

As a constrained tertiary amine, this compound serves as a precursor to:

-

Neuromodulators: Structural analogs inhibit acetylcholinesterase (IC₅₀ = 2.3 µM in rat brain homogenates) .

-

Antidepressants: N-alkyl derivatives show affinity for σ-1 receptors (Kᵢ = 86 nM) .

-

Anticancer Agents: Copper(II) complexes induce apoptosis in HeLa cells via mitochondrial pathway activation .

Catalysis and Materials Science

-

Ligand Design: Chelates transition metals (e.g., Pd, Cu) for cross-coupling reactions (95–98% yield in Suzuki-Miyaura couplings) .

-

Ionic Liquids: Forms low-melting salts (e.g., [C₁₁H₂₄N₂]⁺[NTf₂]⁻, mp = −34°C) with applications in battery electrolytes .

| Endpoint | Result | Test System |

|---|---|---|

| LD₅₀ (oral, rat) | 620 mg/kg | OECD 423 |

| Skin Irritation | Mild erythema | Draize Test |

| Ames Test | Negative (≤1 revertant) | TA98 ± S9 |

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume